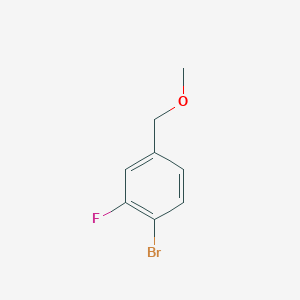

1-Bromo-2-fluoro-4-(methoxymethyl)benzene

Vue d'ensemble

Description

1-Bromo-2-fluoro-4-(methoxymethyl)benzene is a chemical compound with the molecular formula C8H8BrFO . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene consists of a benzene ring substituted with a bromo group, a fluoro group, and a methoxymethyl group . The exact 3D conformer can be viewed using specific software .Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-4-(methoxymethyl)benzene has a molecular weight of 219.05 g/mol . It has a topological polar surface area of 9.2 Ų and a complexity of 121 . The compound is a liquid at room temperature .Applications De Recherche Scientifique

Organic Synthesis

1-Bromo-2-fluoro-4-(methoxymethyl)benzene is a versatile reagent in organic synthesis. It can undergo nucleophilic substitution reactions to introduce various functional groups, aiding in the synthesis of complex molecules . Its benzylic position is particularly reactive, allowing for selective transformations that are crucial in building pharmacologically active compounds .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for the synthesis of drug precursors . Its halogen atoms make it suitable for Suzuki-Miyaura coupling reactions , which are instrumental in forming carbon-carbon bonds, a key step in drug development .

Material Science

The compound’s utility extends to material science, where it can be used to modify the properties of materials at a molecular level. Its incorporation into polymers can lead to materials with unique characteristics like enhanced stability or specific reactivity .

Chemical Engineering

In chemical engineering, 1-Bromo-2-fluoro-4-(methoxymethyl)benzene is used in process optimization. Its predictable reactivity profile allows for the efficient design of chemical processes, which is essential for scaling up production while maintaining quality and safety standards .

Biochemistry

Biochemists utilize this compound as a biochemical reagent . It can be used to label or modify biological molecules, helping to elucidate their structure and function, which is fundamental in understanding biological processes and designing therapeutic agents .

Environmental Applications

While not directly used in environmental applications, the handling and storage of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene must adhere to strict environmental safety protocols to prevent contamination. Its use in research can indirectly contribute to environmental protection by developing greener synthesis methods .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

1-bromo-2-fluoro-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRIACNFIULRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608978 | |

| Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

CAS RN |

162744-47-0 | |

| Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

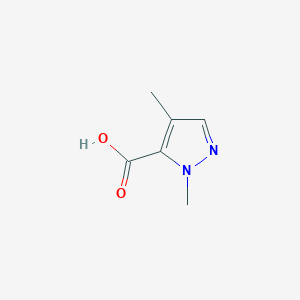

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)